molecular formula C216H402N16O173 B117896 Chl-betacd CAS No. 144363-91-7

Chl-betacd

Cat. No. B117896
CAS RN: 144363-91-7
M. Wt: 5992 g/mol
InChI Key: AJXATXIKBJGTTG-UHFFFAOYSA-N
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Description

Chl-betacd is a chemical compound that has been the focus of extensive scientific research in recent years. This compound has been found to have a variety of biochemical and physiological effects and has been used in numerous lab experiments to investigate its mechanism of action. In

Mechanism of Action

The mechanism of action of Chl-betacd is complex and not fully understood. However, it is believed that Chl-betacd works by inhibiting the activity of certain enzymes and proteins in the body. These enzymes and proteins play a role in various cellular processes, including cell growth, cell division, and inflammation. By inhibiting the activity of these enzymes and proteins, Chl-betacd can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Chl-betacd has been found to have a variety of biochemical and physiological effects. These effects include anti-tumor properties, neuroprotective properties, and anti-inflammatory properties. In addition, Chl-betacd has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Chl-betacd has also been found to have immunomodulatory properties, which can help regulate the immune system and prevent autoimmune disorders.

Advantages and Limitations for Lab Experiments

Chl-betacd has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive, which makes it an attractive option for researchers with limited budgets. However, Chl-betacd also has some limitations for lab experiments. It is a complex compound that can be difficult to work with, and its mechanism of action is not fully understood. In addition, Chl-betacd has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on Chl-betacd. One area of research is to further investigate its mechanism of action. By understanding how Chl-betacd works at the molecular level, researchers may be able to develop more effective treatments for a variety of diseases. Another area of research is to investigate the safety and efficacy of Chl-betacd in humans. Clinical trials will be necessary to determine whether Chl-betacd is a safe and effective treatment for various diseases. Finally, researchers may also investigate the potential use of Chl-betacd in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

Chl-betacd is a compound that is synthesized in the laboratory using a complex series of chemical reactions. The synthesis method involves the use of various reagents and solvents, and the process can take several steps to complete. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires a high level of skill and expertise.

Scientific Research Applications

Chl-betacd has been used in a variety of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. In cancer research, Chl-betacd has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells. In neurodegenerative disease research, Chl-betacd has been found to have neuroprotective properties and has been shown to protect neurons from damage. In inflammation research, Chl-betacd has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

3-(2-methylpropyl)-6-[[1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]imidazol-4-yl]methyl]piperazine-2,5-dione;nonacosahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C54H86N4O36.29H2O/c4*1-14(2)3-16-46(79)57-17(47(80)56-16)4-15-5-58(13-55-15)6-18-39-25(65)32(72)48(81-18)89-40-19(7-59)83-50(34(74)27(40)67)91-42-21(9-61)85-52(36(76)29(42)69)93-44-23(11-63)87-54(38(78)31(44)71)94-45-24(12-64)86-53(37(77)30(45)70)92-43-22(10-62)84-51(35(75)28(43)68)90-41-20(8-60)82-49(88-39)33(73)26(41)66;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4*5,13-14,16-45,48-54,59-78H,3-4,6-12H2,1-2H3,(H,56,80)(H,57,79);29*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXATXIKBJGTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C216H402N16O173
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5992 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144363-91-7
Record name 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144363917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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